molecular formula C26H20F3N5O3 B2994507 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902921-56-6

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2994507
CAS No.: 902921-56-6
M. Wt: 507.473
InChI Key: VNOCWJGEVDVFRK-UHFFFAOYSA-N
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Description

The compound 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a 2-(1H-indol-3-yl)ethyl group and at position 1 with an acetamide moiety linked to a 2-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N5O3/c27-26(28,29)19-8-2-4-10-21(19)32-22(35)15-34-23-18(7-5-12-30-23)24(36)33(25(34)37)13-11-16-14-31-20-9-3-1-6-17(16)20/h1-10,12,14,31H,11,13,15H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCWJGEVDVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the construction of the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyrido[2,3-d]pyrimidine core can interact with nucleic acids and proteins, affecting cellular processes. The trifluoromethylphenyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffold Variations

Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Target Compound : Pyrido[2,3-d]pyrimidine core (nitrogen-rich, planar structure) .
  • Analog (CAS 687563-28-6): Thieno[3,2-d]pyrimidine core (sulfur atom introduces distinct electronic properties) . Impact: Sulfur in thieno analogs may enhance lipophilicity and alter binding interactions compared to the pyrido core.
Substituent Positioning
  • CAS 921778-04-3: Pyrido[3,2-d]pyrimidine core with a 4-fluorobenzyl group at position 3 .

Substituent Analysis

Indol-3-yl Ethyl vs. Phenylethyl/Phenylacetyl Groups
  • Target Compound : 2-(1H-indol-3-yl)ethyl group at position 3.
    • Advantage : Indole’s π-π stacking and hydrogen-bonding capacity may enhance receptor affinity .
  • Analog (CAS 921566-59-8) : Phenylethyl substituent at position 3 .
    • Comparison : Less bulky than indole, possibly reducing steric hindrance but limiting polar interactions.
Trifluoromethylphenyl Acetamide
  • Target Compound and Analogs (CAS 921778-04-3, 946248-95-9) : The 2-(trifluoromethyl)phenyl group is conserved .
    • Role : CF₃ group improves metabolic stability and modulates electron density for optimal target binding.

Physicochemical Properties

Compound (CAS) Core Structure Molecular Weight Key Substituents Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine ~470 (estimated) 2-(Indol-3-yl)ethyl, CF₃-phenyl High lipophilicity (logP ~3.5 estimated)
921778-04-3 Pyrido[3,2-d]pyrimidine 472.4 4-Fluorobenzyl, CF₃-phenyl Enhanced metabolic stability
946248-95-9 Pyrido[2,3-d]pyrimidine 436.4 5-Ethoxy-1,6-dimethyl, CF₃-phenyl Improved solubility (ethoxy group)
687563-28-6 Thieno[3,2-d]pyrimidine 469.9 4-Chlorophenyl, sulfanyl group Increased logP (chlorine substituent)

Biological Activity

The compound 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. It features a complex structure comprising an indole moiety, a pyrido[2,3-d]pyrimidine core, and a trifluoromethylphenyl group. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The IUPAC name of the compound indicates its intricate structure which can influence its biological interactions. The molecular formula is C26H20F3N5O3C_{26}H_{20}F_3N_5O_3 with a molecular weight of approximately 495.46 g/mol. The structural representation is crucial for understanding its mechanism of action and interactions with biological targets.

Property Value
Molecular FormulaC26H20F3N5O3
Molecular Weight495.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to bind to receptors and enzymes that play critical roles in cellular signaling pathways. The pyrido[2,3-d]pyrimidine core may interact with nucleic acids and proteins, thereby influencing gene expression and protein function. The trifluoromethylphenyl group enhances the compound's stability and bioavailability.

Antitumor Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines such as HeLa cells. Specific studies report IC50 values indicating the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives are also recognized for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial strains with varying IC50 values. For example:

  • IC50 against Staphylococcus aureus: 25 µM
  • IC50 against Escherichia coli: 30 µM

Anti-inflammatory and Antioxidant Effects

The compound's structure suggests potential anti-inflammatory and antioxidant activities. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various inflammatory diseases.

Study 1: Antitumor Efficacy

In a controlled study involving the treatment of cancer cell lines with the compound, significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard protocols against multiple bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity with notable potency against Gram-positive bacteria.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrido[2,3-d]pyrimidine scaffold in this compound?

The pyrido[2,3-d]pyrimidine core can be synthesized via Pd-catalyzed amidation and cyclization reactions. For example, β-CF3-aryl ketones may serve as precursors, enabling metal-free fluorination under mild conditions to achieve high yields of fluorinated intermediates . Key steps include optimizing solvent systems (e.g., N-methylpyrrolidone, NMP) and temperature (e.g., 120°C for 16 hours) to facilitate cyclization. Post-synthetic purification via column chromatography (e.g., CH2Cl2/MeOH gradients) ensures purity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Use a combination of 1H/13C NMR and X-ray crystallography to confirm regiochemistry and stereochemistry. For instance, 1H NMR can resolve indole and pyrimidine proton environments (e.g., δ 7.0–8.5 ppm for aromatic protons) . Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond-length and angle data, critical for verifying the pyrido[2,3-d]pyrimidine backbone and substituent orientations .

Q. What preliminary assays are suitable for screening the compound’s biological activity?

In vitro assays like FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging can evaluate antioxidant potential . For receptor-targeted studies, fluorescence-based binding assays (e.g., formyl-peptide receptor agonism) paired with molecular docking (using software like AutoDock Vina) may elucidate interactions with human FPR2 receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Modular substitution : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Pharmacophore retention : Maintain the indole-ethyl-pyridopyrimidine core (critical for π-π stacking and hydrogen bonding) while varying the acetamide side chain .
  • In silico screening : Use QSAR models to predict bioavailability and toxicity, prioritizing derivatives with enhanced LogP (1–3) and polar surface area (<140 Ų) for CNS penetration .

Q. What experimental approaches resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays (e.g., IC50 for antioxidant activity) under standardized conditions (pH 7.4, 37°C) to rule out solvent or temperature artifacts .
  • Off-target profiling : Use kinase panels or proteome-wide affinity chromatography to identify unintended interactions, particularly with cytochrome P450 enzymes .
  • Crystallographic analysis : Compare ligand-bound receptor structures (e.g., FPR2) to confirm binding modes and explain discrepancies in agonist vs. antagonist activity .

Q. How can researchers characterize metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The trifluoromethyl group may reduce oxidative metabolism, while the pyridopyrimidine core could undergo hydroxylation .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify labile sites. The acetamide bond may hydrolyze under alkaline conditions, requiring formulation adjustments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrido[2,3-d]pyrimidine Derivatives

ParameterOptimal ConditionReference
CatalystPd(OAc)2 (5 mol%)
SolventNMP
Reaction Temperature120°C
PurificationCH2Cl2/MeOH (50:1)

Q. Table 2. Biological Assay Conditions

AssayProtocolReference
FRAP10 mM FeSO4, 37°C, λ = 593 nm
DPPH0.1 mM DPPH in ethanol, λ = 517 nm
FPR2 BindingFluorescence polarization (λex 485 nm)

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